Adb-hexinaca

Structural novelty Homologue differentiation Indazole-3-carboxamide

ADB-HEXINACA is the definitive hexyl-tail indazole-3-carboxamide SCRA reference standard. Its six-carbon alkyl chain generates a distinct metabolic profile — primary biotransformation on the hexyl tail yields confirmatory urinary biomarkers (5‑oxo‑hexyl, 4‑hydroxy‑hexyl) that do not overlap with butyl- or pentyl-tail analogues. This structural divergence also produces a unique CB₁ signalling bias (β‑arrestin 2 Emax = 793%) and an intermediate in vivo potency tier ideal for calibrating abuse liability assays and SAR libraries. Procure this standard to maintain validated LC‑MS/MS surveillance panels and to ensure analytical specificity when differentiating ADB-HEXINACA intake from shorter-chain homologues.

Molecular Formula C20H30N4O2
Molecular Weight 358.5 g/mol
Cat. No. B10823561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-hexinaca
Molecular FormulaC20H30N4O2
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C
InChIInChI=1S/C20H30N4O2/c1-5-6-7-10-13-24-15-12-9-8-11-14(15)16(23-24)19(26)22-17(18(21)25)20(2,3)4/h8-9,11-12,17H,5-7,10,13H2,1-4H3,(H2,21,25)(H,22,26)
InChIKeyPZMLDAGKYPJWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-HEXINACA (ADB-HINACA): An n-Hexyl Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonist for Forensic and Pharmacological Research


ADB-HEXINACA (ADB-HINACA; N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide structural class. First detected in seized herbal material in early 2021, it is distinguished by an n-hexyl substituent on the indazole core—a structural feature that marked the entry of the six-carbon alkyl tail into the SCRA landscape [1]. Two in vitro functional assays have characterized ADB-HEXINACA as a potent, high-efficacy CB1 agonist (CB1 MPA pEC₅₀ = 7.87 ± 0.12 M, Emax = 124 ± 5%; β‑arrestin 2 pEC₅₀ = 8.27 ± 0.14 M, Emax = 793 ± 42.5%) [2]. Its metabolic profile has been comprehensively elucidated using human hepatocyte incubations and LC‑QTOF‑MS, identifying 16 metabolites with the majority of biotransformation occurring on the hexyl tail [3].

Why ADB-HEXINACA Cannot Be Reliably Substituted by Shorter-Tail Indazole-3-Carboxamide SCRAs for Research or Forensic Toxicology Workflows


The n-hexyl tail of ADB-HEXINACA fundamentally alters three interdependent properties that preclude simple interchange with butyl-tail (ADB-BUTINACA) or pentyl-tail (ADB-PINACA) analogues: (i) CB₁ receptor signalling bias—the hexyl homologue exhibits a distinctive β‑arrestin 2 recruitment efficacy (Emax = 793%) that may differ from shorter-chain congeners when assessed under identical assay conditions [1]; (ii) a unique metabolic trajectory wherein the majority of phase I biotransformation occurs on the extended alkyl chain, generating hexyl-specific ketone and hydroxyl metabolites (e.g., 5‑oxo‑hexyl and 4‑hydroxy‑hexyl) that serve as confirmatory urinary biomarkers [2]; and (iii) divergent in vivo behavioural potency rank order in rodent models, where ADB-HEXINACA occupies an intermediate position distinct from both ADB-BUTINACA and lower-potency fluorinated SCRAs [3]. Selection of a comparator lacking the hexyl substituent would therefore compromise both analytical detection specificity and pharmacological interpretation in any experimental or forensic context.

ADB-HEXINACA Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


n-Hexyl Tail Entry into the SCRA Landscape: Structural Differentiation from Shorter Alkyl-Chain Homologues

ADB-HEXINACA is the first-reported SCRA incorporating a straight-chain n-hexyl substituent at the N-1 position of the indazole-3-carboxamide core. This represents a deliberate extension beyond the previously established butyl (ADB-BUTINACA, four-carbon), pentyl (ADB-PINACA, five-carbon), and pent-4-enyl (ADB-4en-PINACA) tails. The Sparkes et al. (2024) proactive characterization campaign synthesized ADB-HEXINACA alongside 41 closely related analogues, enabling systematic structure-activity relationship (SAR) mapping across tail-length variants [1]. The hexyl tail confers distinct lipophilicity and metabolic liability relative to shorter homologues: ADB-HEXINACA is identified as 'mark[ing] the entry of the n-hexyl tail group into the SCRA landscape, which has continued in the market with recent, newly detected SCRAs' [1].

Structural novelty Homologue differentiation Indazole-3-carboxamide Alkyl tail SAR

CB₁ Receptor β-Arrestin 2 Recruitment Efficacy: ADB-HEXINACA vs. ADB-BUTINACA in a Live-Cell Nanoluciferase Complementation Assay

In the β‑arrestin 2 (βarr2) recruitment assay—a live cell-based nanoluciferase complementation reporter system—ADB-HEXINACA exhibited a pEC₅₀ of 8.27 ± 0.14 M (EC₅₀ ≈ 5.4 nM) and an Emax of 793 ± 42.5% relative to the reference agonist [1]. This extraordinarily high βarr2 efficacy is a hallmark of the ADB (tert-leucinamide) head group when coupled with an extended alkyl tail. By comparison, in a β‑arrestin 2 assay employing the same NanoBiT® platform, ADB-BUTINACA (bearing a butyl tail) demonstrated an EC₅₀ of 5.65 nM (95% CI: 2.35–12.7 nM) and an Emax of 1330% (95% CI: 1190–1470%) [2]. Although such cross-study comparisons must account for inter-laboratory variability, both compounds display high-efficacy βarr2 signalling characteristic of the tert-leucinamide indazole-3-carboxamide class. The Sparkes et al. (2024) study, which evaluated 41 analogues under uniform conditions, confirms that the hexyl tail maintains potent CB₁ agonism [1].

CB1 receptor β-arrestin 2 recruitment Functional selectivity NanoBiT assay

Hexyl-Specific Metabolic Fate: Distinct Urinary Biomarker Profile Differentiating ADB-HEXINACA from Shorter-Chain Indazole-3-Carboxamide SCRAs

In vitro incubation of the (S)-enantiomer of ADB-HEXINACA with pooled human hepatocytes over 3 hours, coupled with LC‑QTOF‑MS analysis, identified 16 metabolites arising from mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, terminal amide hydrolysis, dihydrodiol formation, and glucuronidation [1]. The majority of metabolism occurred on the hexyl tail, with the 5‑oxo‑hexyl (M9) as the major metabolite and the 4‑hydroxy‑hexyl (M8) as the most significant mono-hydroxylation product—both confirmed by comparison to in-house synthesized reference standards [1]. In confirmatory in vivo analysis, 32 phase I metabolites were detected in 12 authentic human urine samples; the principal urinary markers resulted from amide hydrolysis combined with monohydroxylation or ketone formation at the hexyl moiety (M15 and M26), and monitoring of these hexyl-specific metabolites is explicitly recommended as proof of ADB-HEXINACA consumption [2]. By contrast, shorter-chain homologues such as ADB-BUTINACA generate metabolites centred on the butyl tail (e.g., butanoic acid and hydroxy‑butyl derivatives), yielding a fundamentally different biomarker profile that precludes cross-identification [3].

Phase I metabolism Urinary biomarkers Human hepatocytes Forensic toxicology

In Vivo Behavioural Potency Rank Order: Locomotor Depression ED₅₀ Comparison Across Eleven DEA-Listed Synthetic Cannabinoids in Swiss-Webster Mice

In a systematic in vivo behavioural pharmacology study, ADB-HEXINACA was tested alongside ten other DEA‑identified synthetic cannabinoids in Swiss-Webster mice for locomotor depression and in Sprague-Dawley rats for Δ⁹‑THC drug discrimination [1]. ADB-HEXINACA exhibited a dose- and time-dependent reduction in locomotor activity at doses of 0.5–1 mg/kg, with effect onset at 10 minutes post-injection [1]. The locomotor depression potency rank order was explicitly reported as: ADB-BUTINACA = ADB-4en-PINACA = FUB-AKB-48 = 4F-MDMB-BICA > ADB-HEXINACA > 5F-EMP-PICA > 4F-ABUTINACA > Δ⁹‑THC > FUB-144 > 5Cl-AKB-48 > ADB-FUBIATA [1]. Notably, ADB-HEXINACA is reported to have a potency comparable to MDMB-4en-PINACA and warrants monitoring [2], yet its in vivo potency is measurably lower than that of its shorter-chain butyl homologue ADB-BUTINACA when tested under identical conditions.

Locomotor activity In vivo potency ED50 Rodent model Behavioural pharmacology

Epidemiological Prevalence in European Forensic Samples: ADB-HEXINACA Market Penetration Relative to ADB-BUTINACA

A forensic prevalence study conducted in Freiburg, Germany, analysed SCRA‑positive urine and blood/serum samples collected for abstinence control up to December 2022 [1]. ADB-HEXINACA was detected in 3.5% of SCRA‑positive urine samples and 5.5% of SCRA‑positive blood/serum samples [1]. Although ADB-HEXINACA prevalence was described as 'rather low' and exhibited an alternating pattern of months with higher detection and periods of total absence, it had already been encountered in a fatal polydrug intoxication case [1]. By comparison, the butyl homologue ADB-BUTINACA—first reported in forensic toxicology in Sweden in 2019—achieved substantially greater market penetration, becoming widely detected in seized papers across Scottish prisons and appearing as a constituent of 'La Chimique' drug mixtures in the Mayotte Islands by 2021–2022 [2]. Despite its lower current prevalence, ADB-HEXINACA is explicitly identified by the DEA as one of eleven synthetic cannabinoids of concern warranting targeted monitoring [2].

Forensic epidemiology Prevalence Urine screening German drug market

Comprehensive SAR Library: ADB-HEXINACA Anchors a 41-Analogue Structure-Activity Relationship Map Encompassing Core, Tail, and Head-Group Variants

The Sparkes et al. (2024) study is distinguished by its proactive characterization of ADB-HEXINACA within a systematically designed library of 41 closely related analogues, rather than isolated single-compound profiling [1]. This library approach enabled isolation of the heterocyclic core, alkyl tail, and head-group contributions to CB₁ and CB₂ activity across two orthogonal functional assays (MPA for Gβγ‑coupled agonism; NanoBiT® for β‑arrestin 2 recruitment) [1]. The resulting SAR data were further rationalised via induced-fit docking experiments, providing a computationally validated framework for understanding the molecular determinants of SCRA potency at cannabinoid receptors [1]. No comparable comprehensive, proactively designed SAR study exists for the butyl‑tail ADB-BUTINACA or pentyl‑tail ADB-PINACA within a single unified experimental campaign incorporating both in vitro pharmacology and in silico modelling across >40 structural variants.

Structure-activity relationship Analogue library CB1/CB2 profiling In silico docking

ADB-HEXINACA: Highest-Value Research and Forensic Application Scenarios Driven by Quantitative Differentiation Evidence


Forensic Toxicology: Confirmatory Urinary Biomarker Method Development and Routine Casework Screening

ADB-HEXINACA reference standards are essential for forensic toxicology laboratories validating LC‑MS/MS or UPLC‑qToF‑MS methods targeting the hexyl-specific urinary biomarkers 5‑oxo‑hexyl (M9), 4‑hydroxy‑hexyl (M8), and the amide hydrolysis‑ketone combined products M15 and M26 [1]. The parent compound and its synthesised metabolite reference standards—confirmed by comparison to in-house synthesised materials [2]—enable unambiguous differentiation of ADB-HEXINACA consumption from intake of shorter-chain homologues (ADB-BUTINACA, ADB-PINACA) that generate non-overlapping biomarker profiles [3]. Given the compound's intermittent prevalence pattern in European forensic samples (3.5% of SCRA‑positive urine samples in Germany up to December 2022) [1], laboratories must maintain validated ADB-HEXINACA methods as part of ongoing SCRA surveillance panels rather than deploying ad hoc testing.

Cannabinoid Receptor Pharmacology: Functional Selectivity and β-Arrestin Bias Profiling at CB₁

ADB-HEXINACA serves as a key tool compound for investigating functional selectivity at the CB₁ receptor, owing to its well-characterised dual‑assay pharmacological profile: potent Gβγ‑coupled agonism (MPA pEC₅₀ = 7.87) and exceptionally high β‑arrestin 2 recruitment efficacy (Emax = 793%) measured under identical conditions [4]. The availability of the 41-analogue SAR library anchored by ADB-HEXINACA [4] enables researchers to systematically probe how incremental tail-length extension (C₄ → C₅ → C₆) modulates the balance between G‑protein and β‑arrestin signalling—a question of direct relevance to understanding tolerance development and abuse potential across the SCRA class.

In Vivo Behavioural Pharmacology: Tiered Potency Calibration in Rodent Abuse Liability Models

ADB-HEXINACA occupies a precisely defined intermediate potency tier within the indazole-3-carboxamide SCRA series in vivo: less potent as a locomotor depressant than ADB-BUTINACA and ADB-4en-PINACA, yet more potent than 5F-EMP-PICA, 4F-ABUTINACA, and Δ⁹‑THC [5]. This intermediate rank position makes ADB-HEXINACA valuable as a calibration standard for abuse liability studies that aim to resolve potency differences among structurally similar indazole‑3-carboxamide SCRAs. Its reported potency comparability to MDMB-4en-PINACA [6] further supports its use as a reference compound for evaluating newly emerging pentenyl‑ and hexyl‑tail SCRAs in rodent drug discrimination and locomotor activity paradigms.

Computational Chemistry and Medicinal Chemistry: Induced-Fit Docking and SCRA Ligand Design

The Sparkes et al. (2024) study provides experimentally validated induced-fit docking data for ADB-HEXINACA at the CB₁ receptor, integrated with comprehensive in vitro pharmacological data across 41 structural analogues [4]. This dataset offers medicinal chemists and computational modellers a uniquely rich training and validation resource for developing predictive models of SCRA‑CB₁ interactions. The hexyl tail represents the longest straight-chain alkyl substituent systematically characterised in this indazole-3-carboxamide series, defining the upper boundary of favourable tail‑length for CB₁ engagement and enabling rational design or prediction of future SCRAs with extended or branched alkyl substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adb-hexinaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.